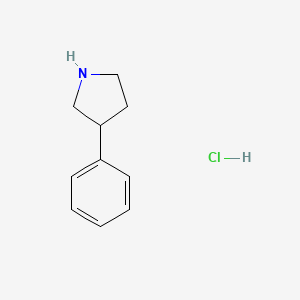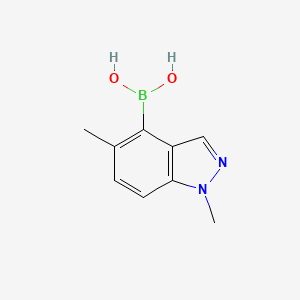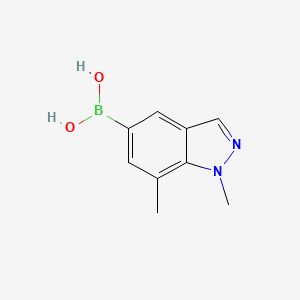
4-metil-2-propil-1H-1,3-benzodiazol-6-carboxilato de metilo clorhidrato
Descripción general
Descripción
“Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with methyl and propyl groups, and a carboxylate group attached to the benzodiazole ring . The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9 (13 (16)17-3)6-8 (2)12 (10)15-11;/h6-7H,4-5H2,1-3H3, (H,14,15);1H .Aplicaciones Científicas De Investigación
Patrones de referencia farmacéuticos
Este compuesto sirve como patrón de referencia en la investigación farmacéutica, particularmente para el control de calidad de las sustancias farmacéuticas. Se utiliza para garantizar la identidad, la pureza y la potencia de los productos farmacéuticos .
Química medicinal
En química medicinal, se utiliza para la síntesis de nuevas entidades químicas. Su estructura es a menudo un componente clave en el desarrollo de nuevos agentes terapéuticos, especialmente en el ámbito de los medicamentos antihipertensivos, ya que está relacionado con la familia API de Telmisartán .
Síntesis química
El compuesto encuentra aplicación en la síntesis química, donde se utiliza como bloque de construcción para moléculas más complejas. Su reactividad y estabilidad bajo diversas condiciones lo convierten en un activo valioso en la química orgánica sintética .
Estudios biológicos
En biología, se utiliza en el estudio de la interacción de los derivados de benzodiazol con los sistemas biológicos. Esto puede ayudar a comprender la farmacocinética y la farmacodinámica de los compuestos relacionados .
Farmacología
La investigación farmacológica utiliza este compuesto para explorar sus efectos en los sistemas biológicos, incluido su potencial como agente antihipertensivo. Ayuda en la investigación de los mecanismos de acción y la eficacia terapéutica .
Toxicología
En toxicología, es importante para evaluar el perfil de seguridad de los derivados de benzodiazol. Los datos toxicológicos del compuesto contribuyen a la evaluación de sus riesgos y procedimientos de manipulación seguros .
Ciencias ambientales
El impacto ambiental de los productos farmacéuticos es un campo de estudio en crecimiento. Este compuesto se examina para determinar su destino ambiental, incluidos los productos de degradación y la posible bioacumulación .
Desarrollo analítico
Se utiliza en el desarrollo de métodos analíticos para las pruebas de medicamentos. Su estructura y propiedades bien definidas lo hacen adecuado para la validación de métodos, incluidas las técnicas de HPLC y espectrometría de masas .
Mecanismo De Acción
Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride works by binding to the active site of the target enzyme, blocking the enzyme's active site and preventing it from catalyzing the reaction. This mechanism of action is known as competitive inhibition, as methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride competes with the substrate for the active site of the enzyme. In addition, methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride can also bind to the allosteric site of the enzyme, altering its conformation and preventing it from binding to the substrate.
Biochemical and Physiological Effects
methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride has been studied for its potential effects on biochemical and physiological processes. Studies have shown that methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride can inhibit certain enzymes, such as cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other compounds. In addition, methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride has been shown to inhibit the activity of certain proteins, including kinases and phosphatases, which are involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride is a relatively inexpensive and stable compound, making it an ideal choice for use in laboratory experiments. It is also relatively non-toxic, making it safe to handle in the laboratory. However, methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride is not as effective as some other compounds in inhibiting certain enzymes, such as cytochrome P450 and cyclooxygenase, so it may not be suitable for some experiments.
Direcciones Futuras
There are a number of potential future directions for methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride research. One potential direction is to investigate the potential of methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride as an inhibitor of other enzymes, such as those involved in signal transduction pathways. Another potential direction is to explore the potential of methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride as a drug delivery system, as it could be used to deliver drugs to specific tissues or organs. In addition, further research could be done to investigate the potential of methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride as a therapeutic agent, as it has been shown to inhibit certain enzymes involved in drug metabolism. Finally, further research could be done to investigate the potential of methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride as an imaging agent, as it could be used to target specific tissues or organs for imaging.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11;/h6-7H,4-5H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPNZLZIUCHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)


![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)

![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)







